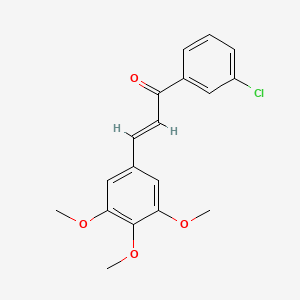

(2E)-1-(3-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-(3-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClO4/c1-21-16-9-12(10-17(22-2)18(16)23-3)7-8-15(20)13-5-4-6-14(19)11-13/h4-11H,1-3H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXPJCJNSJKJUNU-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-1-(3-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound possesses a molecular formula of C18H17ClO4 and a molecular weight of 332.78 g/mol . The structural features of chalcones contribute to their potential therapeutic applications, particularly in cancer treatment and antimicrobial activities.

| Property | Value |

|---|---|

| Molecular Formula | C18H17ClO4 |

| Molecular Weight | 332.78 g/mol |

| CAS Number | 849763-60-6 |

| Melting Point | Not specified |

Anticancer Effects

Chalcone derivatives have been extensively studied for their anticancer properties. Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies show that it can induce apoptosis and inhibit cell proliferation in MCF-7 breast cancer cells . The mechanism of action is believed to involve the modulation of signaling pathways such as STAT3 and NF-κB, which are critical in cancer cell survival and proliferation.

Case Study:

In vitro studies demonstrated that this compound significantly reduced cell viability in MCF-7 cells with an IC50 value indicative of its potency. The compound was found to disrupt the cell cycle by inducing G2/M phase arrest, leading to increased apoptosis through the activation of caspase pathways .

Antimicrobial Activity

Chalcones are also recognized for their antimicrobial properties. This compound has shown effectiveness against a range of bacterial and fungal strains. This activity is attributed to the compound's ability to inhibit microbial growth by interfering with cellular processes.

Research Findings:

Studies have reported that chalcone derivatives exhibit broad-spectrum antimicrobial activity. For example, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation and microbial growth.

- Reactive Oxygen Species (ROS) Generation: It can induce oxidative stress within microbial cells, leading to cell death.

- Cell Cycle Arrest: The compound has been shown to cause G2/M phase arrest in cancer cells, disrupting their proliferation .

Comparison with Similar Compounds

Table 1: Structural Analogues and Key Modifications

Key Observations:

Nitro (TMf) and bromo (TMh) groups at position 3 significantly alter enzyme selectivity (MAO-A vs. MAO-B), suggesting that halogen vs. nitro substituents modulate binding pocket interactions .

Hydrogen Bonding and Crystal Packing :

- The 3,4,5-trimethoxyphenyl group promotes C–H···O hydrogen bonding, as seen in fluorophenyl analogs (). However, the 3-chlorophenyl group may reduce hydrogen bonding propensity compared to hydroxy or methoxy substituents, as observed in chromene derivatives ().

Lipophilicity and Bioavailability: The trimethoxy substitution enhances lipophilicity (logP ~3.5), improving blood-brain barrier (BBB) penetration compared to di- or mono-methoxy analogs ().

Key Findings:

- Enzyme Inhibition : TMf and TMh demonstrate that electron-withdrawing groups (nitro, bromo) at position 3 enhance MAO inhibition, but the 3-chlorophenyl group’s steric bulk may reduce affinity compared to these analogs .

- BBB Penetration : All trimethoxy-substituted chalcones show favorable BBB penetration in PAMPA assays, attributed to optimal logP values (2.5–3.5) .

- Metabolic Stability: Trimethoxy groups reduce oxidative metabolism compared to non-methoxylated chalcones, but chloro substituents may increase susceptibility to glutathione conjugation .

Physicochemical and Crystallographic Properties

- Crystal Packing : The 3-chlorophenyl group introduces steric hindrance, altering dihedral angles between aromatic rings compared to fluorophenyl analogs (e.g., 37.65° in fluorophenyl vs. ~40–45° predicted for chloro analog) .

- Hydrogen Bonding: Unlike hydroxy-substituted chalcones (), the target compound lacks strong hydrogen bond donors, relying on van der Waals interactions and π-stacking for crystal stability .

Q & A

Q. What synthetic methodologies are commonly employed for preparing (2E)-1-(3-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, and how are reaction conditions optimized?

The compound is typically synthesized via the Claisen-Schmidt condensation between 3-chloroacetophenone and 3,4,5-trimethoxybenzaldehyde. Key steps include:

- Base catalysis : NaOH or KOH in ethanol/water mixtures under reflux (60–80°C) for 6–12 hours.

- Stereochemical control : The E-configuration is favored due to conjugation stabilization, confirmed by XRD and NMR .

- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) yields >90% purity.

- Validation : Reaction progress is monitored via TLC (Rf ~0.5 in 7:3 hexane:EtOAc).

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments validated?

- IR spectroscopy : Confirms carbonyl (C=O) stretch at ~1650–1680 cm⁻¹ and C=C (enone) at ~1600 cm⁻¹ .

- 1H/13C NMR : Assignments rely on coupling patterns (e.g., trans-vinylic protons at δ 7.2–7.8 ppm, J = 15–16 Hz) and DEPT-135 for methoxy groups (δ 3.8–3.9 ppm). NOESY validates spatial proximity of aromatic and enone protons .

- HR-MS : Exact mass (<2 ppm error) confirms molecular formula (C18H17ClO4 requires m/z 332.0812) .

Q. How is the E-configuration of the enone system experimentally confirmed?

- XRD crystallography : Single-crystal analysis reveals dihedral angles between aromatic rings (e.g., 10–15°) and trans-vinylic bond geometry (C=C bond length ~1.34 Å) .

- UV-Vis spectroscopy : λmax at ~320–340 nm (π→π* transition) aligns with TD-DFT calculations for the E-isomer .

Advanced Research Questions

Q. How can DFT calculations elucidate electronic properties and reactivity of this compound?

Q. How can discrepancies between experimental and computational UV-Vis data be resolved?

- Solvent effects : TD-DFT calculations using the PCM model (e.g., ethanol) improve agreement with experimental λmax.

- Vibronic coupling : Include Franck-Condon factors to account for peak broadening.

- Hybrid functionals : CAM-B3LYP or ωB97XD better capture charge-transfer transitions in conjugated systems .

Q. What strategies optimize crystal packing analysis for structural validation?

- Crystallization conditions : Slow evaporation from DCM/hexane (1:2) at 4°C yields diffraction-quality crystals.

- Symmetry operations : Space group assignments (e.g., Pbca in ) are validated via systematic absences in XRD data .

- Hirshfeld surfaces : Quantify intermolecular interactions (e.g., C–H···O, π-π stacking) contributing to lattice stability .

Q. How are antimicrobial activity assays designed to evaluate this compound’s bioactivity?

- Strain selection : Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) bacteria, with MIC determined via broth microdilution (CLSI guidelines) .

- Positive controls : Ciprofloxacin (1 µg/mL) and amphotericin B (fungal assays).

- Mechanistic studies : ROS generation assays (DCFH-DA probe) and membrane permeability tests (propidium iodide uptake) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.